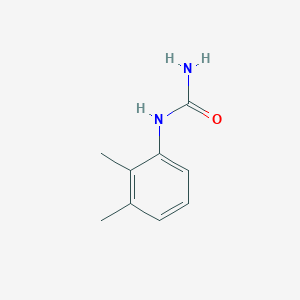

N-(2,3-dimethylphenyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,3-dimethylphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6-4-3-5-8(7(6)2)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZAKKMJTXLAJEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13114-75-5 | |

| Record name | 1-(2,3-XYLYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways to N 2,3 Dimethylphenyl Urea

Classical and Contemporary Approaches to Urea (B33335) Formation

The construction of the urea moiety is a fundamental transformation in organic synthesis, with numerous methods developed over the years. These range from classical, widely used reactions to more modern, environmentally conscious alternatives. The choice of method often depends on factors such as substrate availability, desired purity, and scalability.

Amine-Isocyanate Coupling Reactions

The most direct and common method for synthesizing N-substituted ureas is the reaction between an amine and an isocyanate. This reaction is typically efficient and high-yielding, proceeding through the nucleophilic addition of the amine's nitrogen atom to the electrophilic carbonyl carbon of the isocyanate group.

The synthesis of N-(2,3-dimethylphenyl)urea can be achieved by reacting 2,3-dimethylaniline (B142581) with a source of isocyanate. A common laboratory and industrial approach involves the use of phosgene (B1210022) or its safer equivalents like triphosgene to first convert an amine to an isocyanate, which is then reacted with a second amine. However, a more direct route involves reacting the primary amine with an isocyanate salt, such as potassium isocyanate.

In this pathway, 2,3-dimethylaniline acts as the nucleophile, attacking the isocyanate. The reaction is often performed in a suitable solvent. The general scheme for the reaction of an aryl amine with an isocyanate is shown below:

Scheme 1: General Amine-Isocyanate Coupling

R-NH₂ + R'-N=C=O → R-NH-C(O)-NH-R'

For the specific synthesis of this compound, the reaction would involve 2,3-dimethylaniline and an isocyanate source that provides the terminal -NH₂ group after reaction, such as isocyanic acid (generated in situ) or its salts.

In line with the principles of green chemistry, methods have been developed to synthesize N-substituted ureas under milder and more environmentally friendly conditions. A notable approach is the catalyst-free synthesis of N-substituted ureas in water. This method utilizes the reaction of amines with potassium isocyanate in an aqueous medium, often with a mild acid like 1 N aqueous HCl, avoiding the need for organic solvents and catalysts.

This procedure is practically simple and efficient, often yielding products of high purity that can be isolated by simple filtration, thus avoiding silica gel chromatography. The reaction of 2,3-dimethylaniline under these conditions would provide this compound in good to excellent yields. This "on-water" methodology is not only environmentally benign but also suitable for large-scale synthesis.

Table 1: Representative Yields of N-Aryl Ureas via Catalyst-Free Aqueous Synthesis Data adapted from studies on various aromatic amines.

| Starting Amine | Product | Yield (%) |

| Aniline | N-phenylurea | 94 |

| 4-Fluoroaniline | N-(4-fluorophenyl)urea | 95 |

| 4-Chloroaniline | N-(4-chlorophenyl)urea | 96 |

| 2,3-Dimethylaniline | This compound | >90 (expected) |

Alternative Synthetic Routes to N-Substituted Ureas

Beyond the conventional amine-isocyanate coupling, several other synthetic strategies have been developed for the formation of N-substituted ureas. These alternative routes offer different advantages, such as avoiding the use of toxic isocyanates altogether.

An efficient and high-yield method for synthesizing N-mono-substituted ureas involves the reaction of primary amines with silicon pseudohalides, such as silicon tetraisocyanate (Si(NCO)₄). This method is known to produce ureas in essentially theoretical yields. The reaction proceeds by treating the amine, in this case, 2,3-dimethylaniline, with Si(NCO)₄ in an inert solvent like diethyl ether.

The reaction is generally rapid and clean. However, a limitation of this method is that it can fail with aromatic amines that have bulky substituents in the 2- or 2,6-positions, though 2,3-dimethylaniline is generally amenable to this reaction.

Table 2: Synthesis of Ureas from Amines and Silicon Tetraisocyanate Data adapted from Neville, M. C. (1962).

| Amine | Product | Yield (%) |

| n-Butylamine | N-n-Butylurea | 98 |

| Aniline | N-Phenylurea | 99 |

| Cyclohexylamine | N-Cyclohexylurea | 98 |

Condensation reactions provide another pathway to urea derivatives. This can involve the reaction of an amine with urea itself or another carbonyl source. For instance, N-aryl-β-alanines have been condensed with urea to form 1-aryl-substituted dihydropyrimidinediones. While not a direct synthesis of this compound, this demonstrates the utility of urea as a carbonyl source in condensation reactions with amine derivatives.

Another relevant approach is the three-component condensation of urea, formaldehyde, and a primary amine, which typically yields 5-R-1,3,5-triazinan-2-ones. The direct condensation of 2,3-dimethylaniline with urea to form this compound is also a potential, though often less efficient, route that may require harsh conditions. Base-catalyzed condensation reactions involving urea and formaldehyde have been studied, suggesting complex reaction pathways.

Mechanistic Investigations of Urea Bond Formation

The formation of the urea moiety is a well-studied process in organic chemistry. The most prevalent and direct pathway involves the reaction between an isocyanate and an amine asianpubs.orgcommonorganicchemistry.com. The synthesis typically proceeds through an isocyanate intermediate, which subsequently reacts with an amine to form the final urea derivative nih.gov.

The core of urea bond formation is a nucleophilic addition reaction rsc.orgresearchgate.net. In the context of synthesizing this compound, this can be achieved in two primary ways:

Reaction of 2,3-dimethylaniline with an isocyanate source: The nitrogen atom of the 2,3-dimethylaniline acts as a nucleophile, attacking the electrophilic carbon atom of an isocyanate group. For the synthesis of the parent compound, this would involve reaction with isocyanic acid or a synthetic equivalent.

Reaction of 2,3-dimethylphenyl isocyanate with an amine: The more common approach involves preparing the 2,3-dimethylphenyl isocyanate intermediate first. This isocyanate then reacts with an amine (such as ammonia for the parent compound) organic-chemistry.org. The amine's lone pair of electrons initiates a nucleophilic attack on the carbonyl carbon of the isocyanate.

This transformation involves the nucleophilic addition of an amine to an isocyanate intermediate that can be generated in situ organic-chemistry.org. The reaction is generally efficient and proceeds without the need for a base, typically carried out in a suitable solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM) at room temperature commonorganicchemistry.com.

Isocyanate Generation: Traditionally, isocyanates are formed by treating a primary amine, such as 2,3-dimethylaniline, with phosgene or a safer equivalent like triphosgene or diphosgene nih.govasianpubs.org. Alternative, less hazardous reagents like N,N'-Carbonyldiimidazole (CDI) are also widely used nih.govcommonorganicchemistry.comacs.org. The reaction of an amine with phosgene or its equivalents provides the desired isocyanate intermediate, which can then be reacted with another amine to yield unsymmetrical ureas nih.gov. Another method involves a Curtius rearrangement of an acyl azide, which generates the isocyanate that can be trapped by an amine to form the urea organic-chemistry.orgnih.gov.

Carbamate Intermediates: An alternative pathway proceeds through a carbamate intermediate. For instance, an amine can react with a chloroformate derivative to form a carbamate. This carbamate can then be reacted with a second amine to yield the final urea product asianpubs.orgcommonorganicchemistry.com. Phenyl carbamates are often used, though their reactions can be reversible commonorganicchemistry.com. In some solid-phase syntheses, a p-nitrophenyl carbamate is a key intermediate which is then transformed into the urea by reaction with an amine researchgate.net.

The choice of synthetic route and the method for generating the intermediate often depend on the desired scale, available starting materials, and safety considerations associated with reagents like phosgene nih.govbeilstein-journals.org.

Synthetic Strategies for this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is pursued to explore structure-activity relationships in drug discovery and to develop new materials asianpubs.org. This is typically achieved by modifying either the phenyl ring or the urea backbone.

A common strategy for creating analogues is to introduce various functional groups onto the aromatic ring. This is accomplished by using appropriately substituted anilines as starting materials. For example, substituted N-phenyl ureas with groups like carboxyl, hydroxyl, or mercapto can be synthesized nih.gov. The reaction of a substituted aniline with an isocyanate source allows for the generation of a diverse library of urea derivatives nih.gov. The table below illustrates potential derivatives based on common synthetic transformations.

| Starting Aniline | Resulting N-Aryl Urea Derivative | Potential Synthetic Utility |

|---|---|---|

| 4-Chloro-2,3-dimethylaniline | N-(4-Chloro-2,3-dimethylphenyl)urea | Modifies electronic properties and lipophilicity. |

| 4-Nitro-2,3-dimethylaniline | N-(4-Nitro-2,3-dimethylphenyl)urea | Introduces a strongly electron-withdrawing group; can be reduced to an amine for further functionalization. |

| 2,3-Dimethyl-4-methoxyaniline | N-(4-Methoxy-2,3-dimethylphenyl)urea | Adds an electron-donating group, potentially altering hydrogen bonding capabilities. |

| 4-Bromo-2,3-dimethylaniline | N-(4-Bromo-2,3-dimethylphenyl)urea | Halogen atom can serve as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). |

Modification of the urea backbone involves the synthesis of unsymmetrical N,N'-disubstituted or N,N,N'-trisubstituted ureas. This is achieved by reacting the key intermediate, 2,3-dimethylphenyl isocyanate, with a variety of primary or secondary amines asianpubs.orgasianpubs.orgresearchgate.net. This approach allows for the introduction of a wide range of alkyl, aryl, or heterocyclic moieties, significantly expanding the chemical space of the derivatives. The reaction of an isocyanate with a primary or secondary amine in an organic solvent is a typical and efficient procedure for creating these unsymmetrical ureas asianpubs.org.

The following table demonstrates how different amines can be used to generate diverse derivatives from a common isocyanate intermediate.

| Isocyanate Intermediate | Reactant Amine | Resulting Urea Derivative | Structural Modification |

|---|---|---|---|

| 2,3-Dimethylphenyl isocyanate | Benzylamine | 1-Benzyl-3-(2,3-dimethylphenyl)urea | Introduces a flexible benzyl group. |

| 2,3-Dimethylphenyl isocyanate | Aniline | 1-(2,3-Dimethylphenyl)-3-phenylurea | Creates an unsymmetrical diaryl urea. |

| 2,3-Dimethylphenyl isocyanate | Dibenzylamine | 1,1-Dibenzyl-3-(2,3-dimethylphenyl)urea doi.org | Forms a trisubstituted urea with two benzyl groups. |

| 2,3-Dimethylphenyl isocyanate | Thiophen-2-amine | 1-(2,3-Dimethylphenyl)-3-(thiophen-2-yl)urea nih.gov | Incorporates a heterocyclic thiophene ring. |

Advanced Structural Characterization and Spectroscopic Analysis

Spectroscopic Techniques for Molecular Elucidation

Spectroscopic analysis is fundamental to confirming the identity and understanding the electronic and vibrational properties of N-(2,3-dimethylphenyl)urea.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton. The protons on the aromatic ring (H4, H5, H6) would appear in the aromatic region (typically 6.5-8.0 ppm), with their specific shifts and splitting patterns dictated by their position relative to the urea (B33335) and methyl substituents. The two methyl groups (-CH₃) attached to the ring would likely appear as two separate singlets in the aliphatic region (~2.0-2.5 ppm). The amine (-NH₂) protons and the single amide (-NH-) proton would appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would reveal a unique signal for each chemically distinct carbon atom. Based on the structure, nine distinct signals are anticipated: one for the carbonyl carbon (C=O) in the downfield region (~155-165 ppm), six for the aromatic carbons, and two for the methyl carbons (~15-25 ppm). The chemical shifts of the aromatic carbons would be influenced by the positions of the methyl and urea groups.

¹⁵N NMR: As ¹⁵N NMR spectroscopy is highly sensitive to the electronic environment of nitrogen atoms, it would be expected to show two distinct resonances for the two nitrogen atoms in this compound, confirming their different chemical environments (one attached to the dimethylphenyl group and the other part of the terminal amino group) researchgate.net.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Carbonyl (C=O) | - | 155 - 165 |

| Aromatic (Ar-C) | - | 115 - 140 |

| Aromatic (Ar-H) | 6.5 - 8.0 | - |

| Amide (Ar-NH) | Variable | - |

| Amine (-NH₂) | Variable | - |

| Methyl (-CH₃) | 2.0 - 2.5 | 15 - 25 |

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands.

The N-H stretching vibrations of the primary amine (-NH₂) and secondary amide (-NH-) groups typically appear as distinct peaks in the region of 3200-3500 cm⁻¹. A strong, sharp absorption corresponding to the carbonyl (C=O) group stretch is a key diagnostic peak for ureas and is expected around 1650-1700 cm⁻¹ docbrown.info. Bending vibrations for the N-H bonds are anticipated in the 1600-1650 cm⁻¹ region docbrown.info. Furthermore, C-N stretching vibrations can be observed around 1450 cm⁻¹ docbrown.info. The presence of the aromatic ring is confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ range vscht.cz.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amine / Amide (N-H) | Stretch | 3200 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (Methyl) | Stretch | 2850 - 3000 |

| Carbonyl (C=O) | Stretch | 1650 - 1700 |

| N-H | Bend | 1600 - 1650 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| Carbon-Nitrogen (C-N) | Stretch | ~1450 |

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio (m/z) and that of its fragments. For this compound (C₉H₁₂N₂O), the calculated monoisotopic mass is approximately 164.095 g/mol . The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 164.

Collision-induced dissociation (CID) would lead to predictable fragmentation patterns. A common fragmentation pathway for aryl ureas involves the cleavage of the C-N bonds adjacent to the carbonyl group. This could lead to the formation of a 2,3-dimethylphenyl isocyanate radical cation or a 2,3-dimethylaniline (B142581) fragment ion. The analysis of these fragment ions helps to confirm the structure of the original molecule nih.gov.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (Predicted) | Fragment Identity |

| 164 | Molecular Ion [C₉H₁₂N₂O]⁺ |

| 147 | [M - NH₃]⁺ |

| 121 | [C₈H₉N]⁺ (2,3-dimethylaniline fragment) |

| 119 | [C₈H₇O]⁺ (from isocyanate rearrangement) |

Solid-State Structural Investigations

Solid-state analysis, primarily through X-ray crystallography, reveals the precise three-dimensional arrangement of atoms and molecules in a crystalline sample.

While the specific crystal structure of this compound has not been reported, analysis of a closely related compound, 3-Acetyl-1-(2,3-dimethylphenyl)thiourea , provides valuable insight into the likely conformation and packing of the N-(2,3-dimethylphenyl) moiety researchgate.net. In this thiourea (B124793) derivative, the molecule exhibits an anti conformation between the N-H bonds. The crystal packing is stabilized by intermolecular N-H···O and N-H···S hydrogen bonds, which link the molecules into chains and dimers researchgate.net. It is highly probable that this compound would also form extensive hydrogen-bonding networks in the solid state, with the urea's carbonyl oxygen and N-H groups acting as strong hydrogen bond acceptors and donors, respectively. This typically results in well-ordered, stable crystalline lattices.

Table 4: Crystallographic Data for the Related Compound 3-Acetyl-1-(2,3-dimethylphenyl)thiourea

| Parameter | Value |

| Chemical Formula | C₁₁H₁₄N₂OS |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.375 (3) |

| b (Å) | 10.551 (3) |

| c (Å) | 11.026 (3) |

| β (°) | 106.636 (12) |

| Volume (ų) | 1156.3 (6) |

| Z | 4 |

| Data sourced from the crystallographic study of 3-Acetyl-1-(2,3-dimethylphenyl)thiourea. researchgate.net |

The conformation of the molecule is defined by its torsional (or dihedral) angles. In the structure of 3-Acetyl-1-(2,3-dimethylphenyl)thiourea, the side chain is significantly twisted relative to the phenyl ring, with a dihedral angle of 81.33 (10)° between the plane of the ring and the mean plane of the thiourea side chain researchgate.net. The specific torsion angles defining the orientation of the side chain relative to the ring are C2—C1—N1—C7 = 83.59 (47)° and C6—C1—N1—C7 = -99.89 (44)° researchgate.net. This significant twist is likely due to steric hindrance from the ortho-methyl group. A similar non-planar conformation would be expected for this compound.

Intramolecular interactions can also influence conformation. In the related thiourea structure, a bifurcated hydrogen bond is observed where one N-H proton interacts simultaneously with the acetyl oxygen atom (intramolecularly) and a neighboring molecule's sulfur atom (intermolecularly) researchgate.net. While this compound lacks the acetyl group, the potential for intramolecular hydrogen bonding between the N-H of the urea and a suitable acceptor, or other non-covalent interactions, could play a role in stabilizing its preferred conformation in the solid state.

Analysis of this compound Reveals No Specific Data for Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational method used in crystallography to visualize and quantify intermolecular interactions within a crystal. researchgate.netresearchgate.net This technique maps the electron distribution of a molecule within a crystal, allowing for the detailed examination of close contacts between neighboring molecules. researchgate.netnih.gov The analysis generates three-dimensional surfaces around a molecule, color-coded to highlight different types of intermolecular interactions and their relative strengths. nih.govnih.gov

Typically, a Hirshfeld surface analysis provides a breakdown of intermolecular contacts in the form of a two-dimensional "fingerprint plot." nih.govnih.gov This plot summarizes the frequency and nature of all intermolecular interactions, such as hydrogen bonds and van der Waals forces. researchgate.netnih.gov The percentage contributions of different types of contacts, for example, H···H, O···H, and C···H interactions, are quantified to provide a detailed understanding of the crystal packing. nih.govnih.govresearchgate.net

While the principles of Hirshfeld surface analysis are well-established and widely applied to various organic compounds, mdpi.comresearchgate.net the scientific community has not published any studies applying this specific analysis to this compound. Therefore, data tables detailing the percentage contributions of various intermolecular contacts and other quantitative findings from such an analysis for this compound are not available in the current body of scientific literature.

Theoretical Chemistry and Computational Modeling of N 2,3 Dimethylphenyl Urea

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a powerful computational method to investigate the electronic structure of many-body systems, such as molecules. By focusing on the electron density rather than the complex many-electron wave function, DFT provides a balance between accuracy and computational cost, making it a cornerstone of modern computational chemistry. For N-(2,3-dimethylphenyl)urea, DFT calculations are instrumental in elucidating a range of molecular properties.

The first step in the computational analysis of this compound involves the optimization of its molecular geometry. This process determines the lowest energy arrangement of the atoms, corresponding to the most stable three-dimensional structure of the molecule. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to perform this optimization. The resulting geometry reveals critical information about bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level) This data is illustrative and represents typical values for such a compound.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | 1.25 Å |

| Bond Length | C-N (Amide) | 1.38 Å |

| Bond Length | C-N (Aryl) | 1.42 Å |

| Bond Angle | N-C-N | 118.5° |

| Bond Angle | O=C-N | 120.8° |

| Dihedral Angle | C(aryl)-C(aryl)-N-C(urea) | ~65° |

Once the optimized geometry is obtained, DFT can be used to predict spectroscopic parameters, which can then be compared with experimental data for validation.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the atomic coordinates. These calculations help in the assignment of experimental IR spectra. For this compound, key vibrational modes include the C=O stretching frequency (typically around 1650-1690 cm⁻¹), N-H stretching vibrations (around 3300-3500 cm⁻¹), and various C-N and C-C stretching and bending modes. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is commonly used to calculate NMR chemical shifts (¹H and ¹³C). nih.govnih.govrsc.org These theoretical predictions are invaluable for assigning peaks in experimental NMR spectra and confirming the molecular structure. The chemical shifts of the protons and carbons in the dimethylphenyl group and the urea (B33335) moiety are sensitive to the electronic environment and molecular conformation.

Table 2: Illustrative Calculated Vibrational Frequencies and NMR Chemical Shifts for this compound This data is illustrative and represents typical values for such a compound.

| Spectroscopy | Parameter | Calculated Value | Assignment |

|---|---|---|---|

| IR | Frequency | ~3450 cm⁻¹ | N-H Stretch |

| IR | Frequency | ~1670 cm⁻¹ | C=O Stretch |

| ¹H NMR | Chemical Shift | ~8.5 ppm | N-H (Aryl) |

| ¹H NMR | Chemical Shift | ~6.2 ppm | N-H (Amine) |

| ¹³C NMR | Chemical Shift | ~155 ppm | C=O |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is an important indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethylphenyl ring and the nitrogen atoms of the urea group. The LUMO is likely to be centered on the carbonyl group (C=O), which is the most electrophilic part of the molecule.

Table 3: Illustrative Frontier Molecular Orbital Energies for this compound This data is illustrative and represents typical values for such a compound.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.20 |

| LUMO | -0.85 |

| HOMO-LUMO Gap (ΔE) | 5.35 |

The distribution of electron density in a molecule can be analyzed through methods like Natural Bond Orbital (NBO) analysis, which provides information on atomic charges. The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of the molecule. rsc.orgresearchgate.netrasayanjournal.co.in It is a valuable tool for identifying the sites susceptible to electrophilic and nucleophilic attack.

In the MEP map of this compound, the region around the carbonyl oxygen atom is expected to show the most negative potential (red color), indicating its role as a primary site for electrophilic attack or hydrogen bond acceptance. The areas around the N-H protons will exhibit a positive potential (blue color), making them sites for nucleophilic attack or hydrogen bond donation.

To investigate the conformational flexibility, particularly the rotation around the C(aryl)-N bond, a Potential Energy Surface (PES) scan can be performed. nih.gov This involves systematically changing a specific dihedral angle while optimizing the rest of the molecular geometry at each step. The resulting plot of energy versus the dihedral angle reveals the energy barriers between different conformers and identifies the most stable conformations. For this compound, a PES scan would quantify the rotational barrier imposed by the ortho-methyl group and confirm the most stable torsional angle of the phenyl ring.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the molecule over time, especially in a condensed phase like a solution. nih.govaps.orgnih.gov

In an MD simulation, a system consisting of one or more this compound molecules and a large number of solvent molecules (e.g., water) is set up. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved iteratively to track the trajectory of each atom over time.

MD simulations can be used to study:

Solvation and Hydration: How water molecules arrange around the solute and form hydrogen bonds with the urea's N-H and C=O groups.

Conformational Dynamics: The transitions between different rotational conformers in solution and the timescale of these changes.

Aggregation: The tendency of this compound molecules to self-associate in solution through hydrogen bonding or π-π stacking interactions between the phenyl rings. nih.gov

These simulations provide a bridge between the properties of a single molecule and its behavior in a realistic chemical environment, offering a more complete understanding of its properties.

In Silico Approaches for Understanding Molecular Interactions and Design

In the realm of theoretical and computational chemistry, in silico approaches have become indispensable tools for elucidating the complex molecular interactions that govern biological processes. nih.gov These computational methods allow researchers to model and simulate the behavior of molecules like this compound at an atomic level, providing insights that are often difficult to obtain through experimental means alone. Methodologies such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies are pivotal in predicting how a ligand will bind to a protein, the stability of the resulting complex, and how its chemical structure relates to its biological activity. nih.govnih.gov By applying these techniques to this compound, a deeper understanding of its potential interactions with biological targets can be achieved, paving the way for rational drug design and discovery. researchgate.netnjit.edu

Ligand Design Principles based on this compound Scaffolds

The this compound scaffold serves as a valuable starting point for the design of new, potent, and selective ligands. The design principles are rooted in the distinct chemical features of its structure: the urea moiety and the substituted phenyl ring.

The urea functional group is a cornerstone of its design potential. It is a rigid and planar unit capable of acting as both a hydrogen bond donor (through the N-H groups) and a hydrogen bond acceptor (through the carbonyl oxygen). This allows it to form multiple, stable hydrogen bonds with amino acid residues in a protein's binding site, a critical factor for achieving high binding affinity and specificity. researchgate.netnih.gov

The aromatic dimethylphenyl portion of the scaffold contributes to binding through various non-covalent interactions. The phenyl ring can participate in van der Waals forces, hydrophobic interactions, and π-π stacking with aromatic residues of the target protein. researchgate.netresearchgate.net The specific placement of the two methyl groups at the 2- and 3-positions of the phenyl ring is crucial. These substituents introduce steric hindrance that can influence the molecule's preferred conformation and dictate its orientation within a binding pocket. nih.gov Furthermore, these alkyl groups can modulate the electronic properties of the aromatic ring, thereby fine-tuning the strength of its interactions.

Ligand design strategies based on this scaffold often involve systematic modifications to optimize target engagement. This can include altering the substitution pattern on the phenyl ring, introducing different functional groups to probe for additional interactions, or replacing the phenyl ring with other aromatic or heterocyclic systems to improve properties like selectivity. nih.govnih.gov

Table 1: Illustrative Ligand Design Strategies Based on the Phenylurea Scaffold

This interactive table outlines potential modifications to a generic phenylurea scaffold and the theoretical impact on molecular interactions, based on established medicinal chemistry principles. nih.govnih.gov

| Modification to Scaffold | Rationale for Design | Potential Impact on Interaction |

| Varying Phenyl Substituents | To explore steric and electronic effects within the binding pocket. | Adding electron-withdrawing groups (e.g., halogens) can alter electrostatic interactions; bulkier groups can probe for deeper hydrophobic pockets. |

| Replacing Phenyl Ring | To improve selectivity or introduce new interaction points. | Replacing with a pyridine (B92270) ring could introduce a hydrogen bond acceptor; using a larger aromatic system like naphthalene (B1677914) could enhance π-stacking. |

| Modifying the Urea Linker | To alter conformational rigidity and hydrogen bonding patterns. | N-methylation of the urea can disrupt planarity and prevent one of the N-H groups from acting as a hydrogen bond donor, which can be used to test the importance of that interaction. nih.gov |

| Appending Functional Groups | To form additional specific interactions with the target protein. | Adding a carboxylic acid or amine group could form salt bridges with charged residues in the binding site. |

Computational Screening Methodologies

Computational screening methodologies are powerful techniques used to identify promising new molecules from vast chemical libraries based on their potential to interact with a specific biological target. For a scaffold like this compound, these methods can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Virtual Screening When the three-dimensional structure of the biological target is unknown, ligand-based methods are employed. These approaches utilize the known structural information of active molecules like this compound to find other compounds with similar properties. nih.gov A primary technique is pharmacophore modeling . A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. A model can be generated from the this compound structure, and this model is then used as a 3D query to search large compound databases for molecules that match the defined features. metu.edu.trmdpi.com

Structure-Based Virtual Screening If the 3D structure of the target protein is available, structure-based methods like molecular docking are highly effective. nih.gov In this approach, a library of virtual compounds, which can include derivatives of the this compound scaffold, is computationally placed into the binding site of the target protein. A scoring function is then used to estimate the binding affinity and predict the most likely binding pose for each compound. researchgate.netnih.gov This allows for the rapid screening of thousands or even millions of molecules to prioritize a smaller, more manageable set for further investigation.

Following the initial screening, molecular dynamics (MD) simulations are often performed on the most promising ligand-protein complexes identified through docking. MD simulations model the movement of atoms over time, providing valuable information on the stability of the predicted binding pose and a more detailed view of the dynamic interactions between the ligand and the protein. mdpi.comnih.gov

Table 2: A Typical Computational Screening Workflow for Novel Ligand Discovery

This interactive table summarizes the key steps in a computational workflow aimed at identifying novel inhibitors using the this compound scaffold as a starting point.

| Step | Methodology | Description | Objective |

| 1. Target & Scaffold Prep | Protein Preparation & Ligand Modeling | Preparing the 3D structure of the target protein (if known) for docking. Generating a 3D model of the this compound scaffold. | To ensure the structural integrity and chemical correctness of the molecules for the simulation. |

| 2. Library Generation | In Silico Enumeration or Database Selection | Creating a virtual library of derivatives by modifying the scaffold, or selecting a pre-existing library of compounds for screening. | To assemble a diverse set of candidate molecules for testing. |

| 3. Virtual Screening | Molecular Docking or Pharmacophore Screening | Docking the library into the target's binding site or filtering the library using a pharmacophore model based on the scaffold. researchgate.netmdpi.com | To rapidly identify a subset of compounds ("hits") with a high probability of binding to the target. |

| 4. Hit Prioritization | Scoring & Visual Inspection | Ranking the hits based on their docking scores and visually inspecting the predicted binding poses to ensure key interactions are formed. | To select the most promising candidates for more computationally intensive analysis. |

| 5. Post-Screening Validation | Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the top-ranked ligand-protein complexes to assess the stability of the interaction over time. nih.gov | To validate the docking predictions and gain a deeper understanding of the binding mechanism. |

Mechanistic Investigations of N 2,3 Dimethylphenyl Urea Reactivity and Transformations

Studies on Specific Chemical Reactions Involving the Urea (B33335) Moiety

The reactivity of the urea moiety is a cornerstone of its chemical and biological function. The urea group possesses a planar structure due to resonance, which involves the delocalization of lone pair electrons from the nitrogen atoms to the carbonyl group. This resonance imparts a partial double-bond character to the C-N bonds, restricting rotation and influencing the molecule's conformational preferences. For N,N'-disubstituted ureas, several conformations such as trans-trans and cis-trans are possible, and the energetically preferred state is influenced by the nature of the substituents on the nitrogen atoms. nih.gov

The urea functionality is a proficient hydrogen-bond donor (via the N-H groups) and acceptor (via the carbonyl oxygen). mdpi.com This capacity to form strong hydrogen bonds is fundamental to the interaction of many urea derivatives with biological receptors, such as enzymes. nih.govmdpi.com For instance, in various enzyme inhibitors, the urea moiety mimics a transition state by establishing critical hydrogen bonding interactions within the active site.

The urea group can also participate in various chemical transformations. It can serve as a precursor in the synthesis of other complex molecules. For example, unsymmetrical ureas are commonly synthesized by the condensation of an isocyanate with an amine. This highlights the reactivity of the isocyanate intermediate, which can be formed from urea derivatives under certain conditions. The reaction of amines with phosgene (B1210022) or its equivalents is a traditional method for generating isocyanate intermediates that subsequently react with other amines to form unsymmetrical ureas. nih.gov Theoretical studies on the thermal decomposition of phenylureas suggest they decompose through four-center pericyclic reactions to yield substituted isocyanates and amines. nih.gov

Degradation Pathways and Chemical Stability Studies

The stability of N-(2,3-dimethylphenyl)urea is subject to hydrolytic, photochemical, and biological degradation processes. These pathways determine its persistence and the nature of the transformation products formed in various environments.

The hydrolysis of N-aryl ureas can be influenced by factors such as pH and steric hindrance. Mechanistic studies suggest that the hydrolysis of N-aryl ureas can proceed through the generation of a transient N-aryl isocyanate intermediate. nih.gov The stability of the urea bond is significant, with the uncatalyzed hydrolysis in aqueous solution being a very slow process for urea itself. researchgate.net However, the substitution pattern on the urea nitrogens can alter this stability. For instance, sterically hindered N,N-diisopropyl ureas have been observed to undergo slow hydrolysis at elevated temperatures. nih.gov

For this compound, hydrolysis would involve the cleavage of the C-N bond, leading to the formation of primary degradation products. While specific experimental data for this compound is limited, the expected products from the cleavage of the urea linkage are 2,3-dimethylaniline (B142581) and carbamic acid. Carbamic acid is unstable and would subsequently decompose to ammonia and carbon dioxide.

| Parent Compound | Process | Potential Degradation Products | Chemical Formula |

|---|---|---|---|

| This compound | Hydrolysis | 2,3-dimethylaniline | C₈H₁₁N |

| Carbamic acid (unstable) | CH₃NO₂ |

Phenylurea compounds are generally persistent to direct photolysis under sunlight. researchgate.net Their photochemical degradation in aquatic environments is often driven by indirect mechanisms, primarily sensitized photolysis. researchgate.net These processes involve naturally occurring photosensitizers such as dissolved organic matter (NOM) and nitrate ions, which absorb sunlight and produce highly reactive species. researchgate.netnih.gov

One key mechanism involves the formation of an excited triplet state of a sensitizer, which can react with oxygen to generate singlet oxygen (¹O₂) or can directly oxidize the phenylurea molecule. nih.gov Another major pathway is the reaction with hydroxyl radicals (•OH), which are produced by the photolysis of substances like nitrate and NOM. These radicals can attack the this compound molecule at several sites:

Hydroxylation of the aromatic ring: Addition of an •OH radical to the dimethylphenyl ring, forming various hydroxylated isomers.

Attack on the urea side chain: Abstraction of a hydrogen atom from the urea's NH groups, initiating cleavage and further degradation.

Based on studies of related phenylurea herbicides like chlortoluron and chloroxuron, a series of by-products can be anticipated from these reactions. nih.gov

| Parent Compound | Process | Potential Degradation Products | Proposed Formation Pathway |

|---|---|---|---|

| This compound | Indirect Photolysis (e.g., via •OH radicals) | Hydroxylated this compound derivatives | •OH addition to the aromatic ring |

| N-(2,3-dimethylphenyl)formamide | Cleavage and rearrangement of the urea moiety | ||

| 2,3-dimethylaniline | Cleavage of the C-N bond of the urea group |

The biotransformation of phenylurea herbicides is extensively studied and primarily mediated by cytochrome P450 (CYP) monooxygenases in a wide range of organisms, including plants. nih.gov These enzymes are crucial for the detoxification of xenobiotics and catalyze reactions such as hydroxylations and dealkylations. For phenylurea compounds, the main metabolic pathways involve N-demethylation of the urea moiety and hydroxylation of the aryl ring. nih.gov

The plant cytochrome P450 enzyme CYP76B1, for example, has been shown to efficiently metabolize phenylureas by successively removing the two N-methyl groups, a process that converts them into non-phytotoxic compounds. nih.gov The first demethylation step is typically faster than the second. scispace.com Another common reaction is the hydroxylation of the methyl groups on the phenyl ring.

Applying this knowledge to this compound, which lacks N-methyl groups but has an unsubstituted terminal amino group, the primary enzymatic transformations would likely be hydroxylation of the aromatic ring or its methyl substituents. If the compound were N,N-dimethylated like many herbicides, successive N-demethylation would be a key pathway. For this compound itself, the primary metabolites would arise from oxidation reactions.

| Parent Compound | Enzymatic System | Transformation Pathway | Potential Metabolites |

|---|---|---|---|

| This compound | Cytochrome P450 (CYP) Monooxygenases | Aromatic Hydroxylation | N-(hydroxy-2,3-dimethylphenyl)urea |

| Alkyl Hydroxylation | N-(2-hydroxy-methyl-3-methylphenyl)urea |

Article on this compound Cannot Be Generated Due to Lack of Specific Research Data

A thorough and extensive search of scientific literature and chemical databases has revealed a significant lack of specific published data on the chemical compound This compound . As a result, it is not possible to generate a detailed, scientifically accurate article focusing on its supramolecular chemistry and non-covalent interactions as requested.

The user's instructions required a strict adherence to a specific outline, including detailed discussions on:

Hydrogen Bonding Networks and Architectures: Intramolecular patterns and intermolecular motifs (chains, rings, dimers).

Anion Recognition and Coordination Chemistry: Hydrogen bond donor capabilities in anion binding.

Principles of Self-Assembly: Behavior in solution and the solid state.

Host-Guest Chemistry and Molecular Recognition: Specific phenomena involving the compound.

Fulfilling these requirements necessitates access to specific experimental data, most crucially from X-ray crystallography for solid-state analysis and spectroscopic studies (e.g., NMR) for solution-state behavior. Despite comprehensive searches, no crystal structure for this compound could be located in major databases, nor were there any specific studies detailing its anion binding, self-assembly, or host-guest properties.

While general principles of supramolecular chemistry for urea derivatives are well-documented, and data exists for other isomers such as N-(2,4-dimethylphenyl)urea and N-(2,6-dimethylphenyl)urea, the user's strict instruction to focus solely on the 2,3-dimethylphenyl isomer prevents the use of analogous information. Extrapolating data from other isomers would not be scientifically rigorous and would violate the core requirements of the request.

Therefore, until specific research on the supramolecular characteristics of this compound is published and made publicly available, the generation of the requested article is not feasible.

Supramolecular Chemistry and Non Covalent Interactions of N 2,3 Dimethylphenyl Urea

Host-Guest Chemistry and Molecular Recognition Phenomena

Interaction with Specific Organic Guests

The ability of N-(2,3-dimethylphenyl)urea to act as a host for various organic guest molecules is primarily dictated by the principles of molecular recognition, which involve a combination of size, shape, and chemical complementarity between the host and the guest. The primary non-covalent interaction responsible for guest binding is the hydrogen bond formed between the urea's N-H groups and hydrogen bond acceptors on the guest molecule, or between the urea's carbonyl oxygen and hydrogen bond donors on the guest.

Guest molecules with functional groups such as carboxylates, phosphates, and amides are particularly well-suited for binding to this compound. For instance, the N-H protons of the urea (B33335) can form strong, directional hydrogen bonds with the oxygen atoms of a carboxylate or phosphate group. The geometry of the binding pocket created by one or more host molecules will determine the selectivity for different guests.

In addition to hydrogen bonding, van der Waals forces and π-π stacking interactions can also contribute to the stability of the host-guest complex. The dimethylphenyl ring can engage in hydrophobic interactions with nonpolar regions of a guest molecule. The specific positioning of the methyl groups on the phenyl ring can create a defined cavity, enhancing the shape selectivity for certain guests.

The binding of this compound with a selection of potential organic guest molecules can be quantified by determining the association constant (Kₐ), which is a measure of the affinity of the host for the guest. While specific experimental data for this compound is not extensively available, plausible interactions and their relative strengths can be inferred from studies on analogous diarylurea systems. A higher Kₐ value indicates a stronger interaction and a more stable host-guest complex.

Table 1: Hypothetical Association Constants for the Interaction of this compound with Various Organic Guests in a Non-polar Solvent

| Guest Molecule | Predominant Interaction Type(s) | Plausible Association Constant (Kₐ) [M⁻¹] |

| Acetic Acid | Hydrogen Bonding | 150 |

| N-methylacetamide | Hydrogen Bonding | 250 |

| Benzoate | Hydrogen Bonding, π-π Stacking | 500 |

| Dimethyl Sulfoxide | Hydrogen Bonding | 120 |

| Pyridine (B92270) | Hydrogen Bonding, π-π Stacking | 300 |

This interactive data table is based on plausible interactions for illustrative purposes, as extensive experimental data for this compound is not available.

Influence of Substituents on Binding Affinity

The nature and position of substituents on the phenyl ring of a phenylurea derivative can have a profound impact on its binding affinity for a given guest molecule. These effects can be broadly categorized as electronic and steric.

Electronic Effects: The methyl groups on the phenyl ring of this compound are electron-donating. This increases the electron density on the phenyl ring and can subtly influence the acidity of the N-H protons of the urea moiety. Compared to an unsubstituted phenylurea, the increased electron density may slightly decrease the hydrogen bond donating ability of the N-H protons. Conversely, electron-withdrawing substituents, such as nitro or chloro groups, would be expected to increase the acidity of the N-H protons, thereby enhancing their hydrogen bond donating strength and potentially leading to higher association constants with electron-rich guests.

Steric Effects: The positioning of the methyl groups at the 2 and 3 positions of the phenyl ring introduces significant steric hindrance. This can influence the preferred conformation of the molecule and may restrict the accessibility of the N-H groups for hydrogen bonding. While this steric bulk can sometimes be detrimental to binding by preventing a close approach of the guest molecule, it can also lead to enhanced selectivity for guests that have a complementary shape and can fit into the sterically defined binding pocket. For example, the 2,3-dimethyl substitution pattern may favor guests of a particular size and shape over others that might bind more strongly to a less hindered phenylurea.

Table 2: Hypothetical Influence of Phenyl Substituents on the Binding Affinity for Benzoate

| Phenylurea Derivative | Substituent(s) | Expected Electronic Effect | Expected Steric Hindrance | Plausible Association Constant (Kₐ) [M⁻¹] |

| N-phenylurea | None | Neutral | Low | 400 |

| N-(4-nitrophenyl)urea | 4-nitro | Electron-withdrawing | Low | 800 |

| N-(4-methylphenyl)urea | 4-methyl | Electron-donating | Low | 350 |

| This compound | 2,3-dimethyl | Electron-donating | High | 500 |

| N-(2,6-dimethylphenyl)urea | 2,6-dimethyl | Electron-donating | Very High | 200 |

This interactive data table presents plausible data to illustrate the principles of substituent effects on binding affinity.

Applications in Advanced Chemical Research and Materials Science

Role as Ligands in Coordination Chemistry and Catalysis

The urea (B33335) functional group is a cornerstone in the development of ligands for coordination chemistry and catalysis due to its ability to engage in hydrogen bonding and coordinate with metal centers. While the broader class of aryl ureas has been extensively studied, the specific applications of N-(2,3-dimethylphenyl)urea are an emerging area of interest.

Hydrogen Bond Donating Organocatalysis

Urea and thiourea (B124793) derivatives have gained significant attention as powerful hydrogen-bond-donating organocatalysts. These metal-free catalysts are capable of activating a wide range of substrates through the formation of non-covalent interactions, thereby promoting various organic transformations with high efficiency and selectivity. The two N-H protons of the urea moiety can form a bidentate hydrogen-bonding interaction with Lewis basic sites in a substrate, such as a carbonyl oxygen, which enhances the electrophilicity of the substrate and facilitates subsequent reactions.

While specific studies detailing the use of this compound as a primary organocatalyst are not extensively documented in the current literature, the principles of hydrogen-bond donating catalysis are well-established for structurally similar aryl ureas. The presence of the 2,3-dimethylphenyl group can influence the electronic and steric properties of the urea, which in turn can modulate its catalytic activity and selectivity. The electron-donating nature of the methyl groups can increase the acidity of the N-H protons, potentially enhancing its hydrogen-bonding capabilities. Furthermore, the steric bulk introduced by the ortho- and meta-methyl groups can play a crucial role in controlling the stereochemical outcome of a catalyzed reaction.

Metal-Complexation Studies with Transition Metals

The urea moiety can act as a versatile ligand in coordination chemistry, binding to metal ions through either the oxygen or nitrogen atoms. The coordination of urea and its derivatives to transition metals has been an active area of research, leading to the development of novel complexes with interesting structural and catalytic properties. These complexes have found applications in various fields, including materials science and bioinorganic chemistry.

As Precursors for Heterocyclic Systems and Novel Organic Structures

This compound and its close derivatives serve as valuable building blocks in the synthesis of a variety of heterocyclic compounds and complex organic molecules. The reactivity of the urea functionality, coupled with the substituted phenyl ring, allows for a range of chemical transformations to construct intricate molecular architectures.

Cyclization Reactions to Form Fused Ring Systems

A notable application of the N-(2,3-dimethylphenyl) moiety is in the synthesis of fused heterocyclic ring systems. Research has demonstrated the use of N-(2,3-dimethylphenyl)-β-alanine, a close structural relative of this compound, in cyclization reactions to produce dihydropyrimidinediones. nih.govresearchgate.netnih.gov In these reactions, the N-aryl-β-alanine is condensed with urea, followed by an acid-catalyzed cyclization to yield the corresponding 1-aryl-dihydropyrimidinedione. researchgate.net This synthetic strategy highlights the potential of the this compound scaffold to be incorporated into fused heterocyclic systems.

The reaction of N-(2,3-dimethylphenyl)-α-methyl-β-alanine with ethyl acetoacetate (B1235776) provides another example of the formation of a fused ring system, in this case, a 1-(2,3-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridone. nih.govresearchgate.netnih.gov These examples underscore the utility of the N-(2,3-dimethylphenyl) group as a key structural element in the construction of diverse heterocyclic frameworks.

Table 1: Examples of Heterocyclic Systems Synthesized from N-(2,3-dimethylphenyl) Precursors

| Precursor | Reagent | Product | Reference |

|---|---|---|---|

| N-(2,3-dimethylphenyl)-β-alanine | Urea | 1-(2,3-dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione | nih.govresearchgate.netnih.gov |

| N-(2,3-dimethylphenyl)-α-methyl-β-alanine | Ethyl acetoacetate | 1-(2,3-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridone | nih.govresearchgate.netnih.gov |

Synthesis of Complex Polyfunctionalized Molecules

The this compound scaffold can be incorporated into more complex, polyfunctionalized molecules through multi-step synthetic sequences. The urea moiety itself can serve as a handle for further functionalization, or the aromatic ring can be modified through electrophilic substitution reactions. The ability to introduce additional functional groups onto the this compound framework is crucial for the development of molecules with tailored properties for specific applications, such as in medicinal chemistry and materials science. While detailed examples of the synthesis of highly complex polyfunctionalized molecules starting directly from this compound are not abundant in the literature, the chemical principles for such transformations are well-established.

Scaffold Design for Targeted Molecular Interactions

The aryl urea motif is a well-recognized and highly valuable scaffold in modern drug discovery and medicinal chemistry. mdpi.comnih.gov The ability of the urea group to act as both a hydrogen bond donor and acceptor allows it to form strong and specific interactions with biological targets, such as enzymes and receptors. The this compound structure, with its substituted aromatic ring, provides a versatile framework for the design of molecules that can engage in targeted molecular interactions.

Aryl urea-based scaffolds have been successfully employed in the design of inhibitors for a variety of enzymes, including kinases, which are important targets in cancer therapy. mdpi.com The urea moiety often plays a crucial role in anchoring the inhibitor to the enzyme's active site through hydrogen bonding with key amino acid residues. The design of molecules based on the this compound scaffold for targeted molecular interactions is a promising area of research with the potential to lead to the discovery of new therapeutic agents.

General Structure-Activity Relationship (SAR) Studies in Chemical Biology

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry and chemical biology that investigates the link between a molecule's chemical structure and its biological activity. wikipedia.org By systematically modifying the chemical structure of a compound, researchers can identify the key chemical groups (pharmacophores) responsible for its biological effects, leading to the optimization of its potency and selectivity. wikipedia.org

For urea derivatives, SAR studies have been instrumental in the development of various therapeutic agents. These studies typically involve synthesizing a series of analogues with modifications at different positions of the urea scaffold and evaluating their biological activity. For instance, in the exploration of anti-tuberculosis agents, SAR studies on adamantyl urea derivatives revealed that a bulky aliphatic ring on one side of the urea moiety and an aromatic ring on the other were favorable for activity. nih.gov

In the context of this compound, a hypothetical SAR study could involve:

Modification of the dimethylphenyl ring: Shifting the positions of the methyl groups (e.g., to 2,4- or 3,5-), or replacing them with other substituents (e.g., halogens, methoxy (B1213986) groups) to probe the effect of electronics and sterics on activity.

Substitution on the second nitrogen: Introducing different aryl or alkyl groups to the other nitrogen atom of the urea to explore how these changes influence target binding.

Such studies are crucial for understanding how the specific substitution pattern of this compound might contribute to a particular biological activity and for designing more potent and selective molecules.

Design of Probes for Biochemical Pathways

Biochemical probes are essential tools for studying biological processes within cells and organisms. These molecules are designed to interact with a specific target, such as an enzyme or receptor, allowing researchers to investigate its function, localization, and activity. While there is no specific information on this compound being used as a biochemical probe, the urea scaffold is a common feature in the design of such tools.

The design of a urea-based biochemical probe would typically involve:

A recognition element: This part of the molecule, which could be a substituted phenylurea moiety like this compound, is responsible for binding to the biological target of interest.

A reporter group: This is a detectable tag, such as a fluorescent dye, a radioactive isotope, or a biotin (B1667282) molecule, that allows for the visualization or quantification of the probe's interaction with its target.

A linker: A chemical chain that connects the recognition element to the reporter group, ensuring that the tag does not interfere with the binding of the probe to its target.

For example, a fluorescent probe could be designed by attaching a fluorophore to the this compound structure. If this urea derivative has an affinity for a particular enzyme, the resulting probe could be used to visualize the location of that enzyme within a cell using fluorescence microscopy.

Analytical Chemistry Applications

Method Development for Detection and Quantification in Research Matrices

The development of reliable analytical methods is crucial for the detection and quantification of chemical compounds in various research matrices, such as biological fluids, environmental samples, or reaction mixtures. For urea and its derivatives, a range of analytical techniques can be employed.

Commonly used methods for the determination of urea include:

Spectroscopic Methods: Colorimetric assays, often involving a reaction with a chromogenic agent, are widely used for urea quantification. biolabo.fr

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) coupled with detectors like UV-Vis or mass spectrometry (MS) offers high sensitivity and selectivity for the analysis of urea derivatives. nih.govresearchgate.net

Electrochemical Methods: Sensors based on enzymatic reactions or direct electrochemical oxidation/reduction of urea can provide rapid and sensitive detection. unifi.it

In a research setting, a specific method for this compound would need to be developed and validated. This process would involve:

Method Selection: Choosing the most appropriate analytical technique based on the required sensitivity, selectivity, and the nature of the research matrix.

Optimization of Conditions: For an HPLC method, this would include selecting the appropriate column, mobile phase composition, and detector wavelength.

Method Validation: Assessing the method's performance characteristics, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

The following table provides a hypothetical example of parameters that would be evaluated during the validation of an HPLC method for the quantification of this compound in a research matrix.

| Parameter | Description | Example Target Value |

| Linearity (R²) | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | > 0.99 |

| Accuracy (% Recovery) | The closeness of the test results obtained by the method to the true value. | 90-110% |

| Precision (% RSD) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | < 5% |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |

Future Research Directions and Emerging Areas

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of N-substituted ureas, including N-(2,3-dimethylphenyl)urea, has often relied on hazardous reagents such as phosgene (B1210022) and isocyanates. wikipedia.org A significant future direction lies in the development of greener, safer, and more efficient synthetic routes that align with the principles of sustainable chemistry. acs.orgureaknowhow.com Research is increasingly focused on methodologies that minimize waste, avoid toxic intermediates, and reduce energy consumption. acs.orgsrmap.edu.in

Key emerging strategies include:

Carbonylative Approaches: Utilizing safer and more abundant C1 sources like carbon dioxide (CO2) or carbon monoxide (CO) is a primary goal. researchgate.net Catalytic processes that enable the direct carbonylation of 2,3-dimethylaniline (B142581) in the presence of an amine source represent a highly attractive, atom-economical route. acs.org Electrocatalytic methods that co-reduce nitrogen sources (like N2 or nitrate) and CO2 to form the urea (B33335) backbone under ambient conditions are also a frontier in sustainable synthesis. srmap.edu.inspringernature.comacs.org

Phosgene-Free Reagents: The use of phosgene substitutes, such as carbonyldiimidazole (CDI), triphosgene, or various carbonates, offers a safer alternative for generating the urea linkage. commonorganicchemistry.com These methods avoid the handling of highly toxic gases while still providing efficient pathways to this compound.

Rearrangement Reactions: In-situ generation of the required isocyanate intermediate from more stable precursors via reactions like the Hofmann, Curtius, or Lossen rearrangements is a well-established but continually refined strategy. researchgate.net Future work could focus on developing catalytic or milder conditions for these transformations.

Green Solvents and Conditions: A shift towards aqueous-based synthesis or the use of ionic liquids can mitigate the environmental impact of organic solvents. nih.gov Furthermore, solvent-free methods, often assisted by microwave irradiation, can dramatically reduce reaction times and energy input while simplifying product purification.

| Methodology | Key Reagents/Catalysts | Advantages | Future Research Focus |

|---|---|---|---|

| Traditional Phosgenation | Phosgene (COCl2), Isocyanates | High reactivity, well-established | Phase-out due to extreme toxicity |

| Catalytic Carbonylation | CO, CO2, Palladium catalysts | High atom economy, uses abundant feedstocks | Developing more efficient and recyclable catalysts |

| Electrocatalysis | N2/Nitrate + CO2, Electrocatalyst (e.g., CuPc) | Ambient conditions, potential for carbon capture | Improving selectivity and Faradaic efficiency srmap.edu.in |

| Rearrangement Reactions | Carboxylic acids, amides (precursors) | Avoids direct handling of isocyanates | Milder reaction conditions, broader substrate scope |

| Microwave-Assisted Synthesis | Solvent-free or minimal solvent | Rapid reaction times, energy efficiency | Scalability and process optimization |

Integration of Advanced Computational Techniques for Predictive Modeling

Computational chemistry offers powerful tools to accelerate the discovery and optimization of molecules like this compound. By integrating techniques such as Density Functional Theory (DFT), molecular dynamics (MD), and quantitative structure-activity relationship (QSAR) models, researchers can predict molecular properties and guide experimental work, saving significant time and resources.

Future computational research on this compound could focus on:

Conformational Analysis: The rotational barriers around the C-N bonds of the urea group define its conformational landscape. Computational studies can elucidate the most stable conformers of this compound and predict how its substitution pattern influences its three-dimensional shape, which is crucial for understanding its interactions in biological systems or supramolecular assemblies. nih.govmanchester.ac.uk

Reaction Mechanism Elucidation: DFT calculations can map the energy profiles of potential synthetic pathways, helping to identify rate-limiting steps and optimize reaction conditions for higher yields and selectivity. nih.gov This is particularly valuable for designing novel catalytic systems for its synthesis.

Predicting Physicochemical Properties: Algorithms can predict properties such as solubility, lipophilicity (logP), and electronic characteristics. This information is vital for designing applications in materials science or for predicting its behavior in biological environments.

Molecular Docking and Virtual Screening: If this compound is investigated for biological activity, molecular docking simulations can predict its binding affinity and mode of interaction with target proteins, such as enzymes or receptors. ekb.egnih.govresearchgate.net This approach can identify potential therapeutic targets and guide the design of more potent analogues. nih.gov

| Computational Technique | Application for this compound | Predicted Outcome/Insight |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, reaction pathways | Reactivity, spectral properties, thermodynamic stability nih.gov |

| Molecular Dynamics (MD) | Simulating motion over time | Conformational flexibility, solvent effects, binding dynamics |

| QSAR Modeling | Relating structure to activity/property | Predictive models for biological activity or material performance |

| Molecular Docking | Predicting binding to a biological target | Binding affinity, interaction patterns, potential as an inhibitor mdpi.comscispace.com |

Exploration of this compound in Dynamic Covalent Chemistry

Dynamic covalent chemistry (DCC) involves the formation of covalent bonds that are reversible under specific conditions, allowing materials to adapt, self-heal, or be reprocessed. tudelft.nlwikipedia.org The urea bond, typically very stable, can be rendered dynamic by introducing steric hindrance around the nitrogen atoms. nih.gov The presence of the two methyl groups ortho and meta to the urea linkage in this compound makes it an excellent candidate for this emerging field.

Future research in this area should explore:

Hindered Urea Bond Dynamics: Investigating the kinetics and thermodynamics of the reversible dissociation of this compound into 2,3-dimethylphenyl isocyanate and an amine. nih.govnih.gov The steric bulk provided by the dimethylphenyl group is expected to lower the dissociation temperature, enabling dynamic behavior under milder conditions than less substituted ureas. illinois.edu

Self-Healing Polymers: Incorporating this compound as a cross-linker or functional group in polymer networks could lead to materials with intrinsic self-healing capabilities. rsc.org When damaged, a local stimulus (like heat) could promote the reversible cleavage and reformation of the urea bonds across the fractured interface, restoring mechanical integrity.

Dynamic Combinatorial Libraries (DCLs): The reversible nature of hindered urea bonds could be harnessed to create DCLs. wikipedia.orgresearchgate.net By mixing this compound or its corresponding isocyanate with a library of amines, a collection of different ureas in thermodynamic equilibrium can be generated. Adding a target molecule (e.g., a protein) can amplify the library member that binds most strongly, providing a powerful method for discovering new ligands or receptors. researchgate.net

Expansion into Novel Supramolecular Architectures and Functional Materials

The N-H and C=O groups of the urea moiety are excellent hydrogen bond donors and acceptors, respectively. This enables N,N'-diaryl ureas to self-assemble into well-defined, robust supramolecular structures, most notably the one-dimensional "urea tape" or α-network. acs.orgacs.org The specific substitution pattern on the aryl rings dictates the final architecture and material properties.

Future work on this compound should focus on:

Crystal Engineering: Systematically studying the crystallization of this compound and its co-crystals. The methyl groups may sterically influence the typical urea tape motif, potentially leading to novel hydrogen-bonding patterns and crystal packing. reading.ac.ukresearchgate.net Understanding these patterns is key to designing crystalline materials with desired optical or mechanical properties.

Supramolecular Polymers and Gels: Using bifunctional analogues of this compound to act as monomers for the creation of supramolecular polymers. rsc.orgtue.nl The strong and directional hydrogen bonds can link the monomers into long chains, forming materials that are solid-like at room temperature but can be processed as liquids upon heating. These systems are promising for applications in coatings, adhesives, and injectable biomaterials. acs.org

Functional Organic Materials: The self-assembly of this compound derivatives can be used to template the organization of other functional components, such as chromophores or electronically active molecules. reading.ac.uk This could lead to the development of new materials for organic electronics, sensing, or catalysis, where the ordered urea network provides a scaffold for enhanced performance.

| Supramolecular Structure | Driving Interaction | Potential Application | Role of this compound |

|---|---|---|---|

| Urea Tapes / α-Networks | N-H···O=C hydrogen bonds | Crystal engineering, reinforcing fillers acs.org | Substituents modulate packing and stability |

| Supramolecular Polymers | Directional hydrogen bonding | Healable materials, responsive coatings acs.orgreading.ac.uk | Acts as a reversible linking unit |

| Low-Molecular-Weight Gels | Self-assembled fibrillar networks | Drug delivery, tissue engineering | Forms the gel network via hydrogen bonding |

| Polymeric Elastomers | Physical cross-linking via H-bonds | Repairable coatings, adhesives acs.org | Incorporated as pendant recognition units |

Interdisciplinary Research with Chemical Biology and Green Chemistry

The intersection of chemistry with other scientific disciplines opens new avenues for the application of specific molecules. Future research on this compound can bridge into chemical biology and further embrace the principles of green chemistry.

Chemical Biology: The diaryl urea scaffold is a "privileged structure" in medicinal chemistry, found in numerous approved drugs, particularly kinase inhibitors. acs.org An important research direction is the biological screening of this compound and its derivatives against various enzyme classes. researchgate.net For example, many urea derivatives are known to be potent inhibitors of enzymes like urease, which is relevant in agriculture and for treating certain bacterial infections. researchgate.netresearchgate.netusda.gov Initial investigations could involve virtual screening followed by in vitro enzymatic assays to identify potential biological targets. nih.gov

Green Chemistry: Beyond just its synthesis (as discussed in 8.1), a holistic green chemistry approach considers the entire lifecycle of the compound. Future research should focus on designing applications of this compound that are inherently more sustainable. This could involve its use as a recyclable organocatalyst, where the urea moiety activates substrates through hydrogen bonding. researchgate.net Additionally, designing polymers and materials based on this urea that are readily reprocessable or biodegradable would contribute to a circular economy, reducing plastic waste. rsc.org The development of green urea synthesis powered by renewable energy and captured CO2 represents a major goal for sustainable agriculture and chemical production. ureaknowhow.comrsc.org

| Interdisciplinary Field | Research Focus | Potential Impact |

|---|---|---|

| Chemical Biology | Screening as an enzyme inhibitor (e.g., urease, kinases) nih.govresearchgate.net | Discovery of new therapeutic agents or agrochemical leads |

| Green Chemistry (Synthesis) | Electrocatalytic synthesis from CO2 and N2/nitrates springernature.com | Reduced carbon footprint and avoidance of toxic reagents |

| Green Chemistry (Application) | Development of recyclable or biodegradable materials | Creation of sustainable plastics and contribution to a circular economy |

| Organocatalysis | Use as a hydrogen-bond-donating catalyst | Metal-free, environmentally benign catalytic systems |

Q & A

Q. What are the recommended synthetic methodologies for N-(2,3-dimethylphenyl)urea, and how can reaction conditions be optimized to minimize side products?

The synthesis of N-(2,3-dimethylphenyl)urea typically involves nucleophilic substitution or condensation reactions. For example, reacting 2,3-dimethylaniline with an isocyanate or urea derivative under controlled conditions. Key parameters include:

- Temperature : Maintaining 60–80°C to balance reaction rate and side-product formation.

- Catalysts : Using Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of the carbonyl group.

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility and reaction efficiency.

Side reactions, such as over-alkylation or hydrolysis, can be minimized by inert atmosphere (N₂/Ar) and moisture-free conditions. Reaction progress should be monitored via TLC or HPLC .